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molecular formula C10H9BrO3 B1403140 Methyl 3-acetyl-5-bromobenzoate CAS No. 444992-78-3

Methyl 3-acetyl-5-bromobenzoate

Cat. No. B1403140
M. Wt: 257.08 g/mol
InChI Key: MZJJCCMUCPSHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901156B2

Procedure details

The compound methyl 3-acetyl-5-bromobenzoate (1.2 g, 4.8 mmol) was dissolved in ethylene glycol (10 mL) and KOH (0.41 g, 7.3 mmol) followed by hydrazine hydrate (0.44 mL, 7.3 mmol) were added. The reaction mixture was heated to 200° C. for 1 h. The reaction mixture was cooled to room temperature and diluted with water. The pH of the aqueous layer was adjusted to 2-3 using 1.5N HCl. The product was extracted with EtOAc. The organic layer was washed with water and brine and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure. The crude product was purified by column chromatography (silica 60-120 mesh, eluent 50% EtOAc in petroleum ether) to yield 3-bromo-5-ethylbenzoic acid (0.95 g, yield 89%) as a yellow solid. 1H NMR (300 MHz, CDCl3) δ 8.07 (m, 1H), 7.88 (m, 1H), 7.59 (m, 1H), 2.73 (q, J=7.6 Hz, 2H), 1.28 (t, J=7.6 Hz, 3H). MS (ESI) m/z: Calculated for C9H9BrO2: 227.98. found: 229.0 (M+H)+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.41 g
Type
reactant
Reaction Step Two
Quantity
0.44 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([CH:11]=[C:12]([Br:14])[CH:13]=1)[C:7]([O:9]C)=[O:8])(=O)[CH3:2].[OH-].[K+].O.NN.Cl>C(O)CO.O>[Br:14][C:12]1[CH:11]=[C:6]([CH:5]=[C:4]([CH2:1][CH3:2])[CH:13]=1)[C:7]([OH:9])=[O:8] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C(=O)OC)C=C(C1)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
0.41 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0.44 mL
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica 60-120 mesh, eluent 50% EtOAc in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=C(C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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